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Introduction

Accurate quantification of double-stranded DNA (dsDNA) is a critical step for a wide range of
molecular biology applications, including next-generation sequencing (NGS), PCR, cloning,
and transfection. Spectrophotometric methods, such as measuring absorbance at 260 nm, are
widely used but can be non-specific and inaccurate, as they do not distinguish between DNA,
RNA, and free nucleotides[1][2]. Fluorescence-based quantification methods offer a highly
sensitive and specific alternative by employing dyes that preferentially bind to dsDNA, resulting
in a significant increase in fluorescence emission[1][3].

Confident™ dsDNA Quantification Dye is a highly sensitive fluorescent nucleic acid stain for
quantifying dsDNA in solution. The dye exhibits a large fluorescence enhancement upon
binding to dsDNA and has minimal affinity for single-stranded DNA (ssDNA) and RNA, ensuring
accurate quantification of the target molecule[4]. The assay is simple, rapid, and compatible
with various fluorescence detection platforms, including microplate readers and fluorometers.

Principle of the Assay

The Confident™ dsDNA Quantification Dye has a low intrinsic fluorescence in its unbound
state. Upon binding to the minor groove of dsDNA, the dye undergoes a conformational change
that leads to a dramatic increase in its fluorescence quantum yield[3]. The intensity of the
fluorescence emission is directly proportional to the amount of dsDNA in the sample. By using
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a series of DNA standards of known concentrations, a standard curve can be generated to
accurately determine the concentration of unknown DNA samples.

Materials and Equipment
Materials Provided

o Confident™ dsDNA Quantification Dye (e.g., 200x concentrate in DMSO)
e 10x TE Buffer (100 mM Tris-HCI, 10 mM EDTA, pH 7.5)

o dsDNA Standard (e.g., 100 pg/mL Calf Thymus DNA)

Materials Required but Not Provided

» Nuclease-free water

Microcentrifuge tubes

96-well black opaque microplates for fluorescence reading

Fluorometer or fluorescence microplate reader

Single-channel and multi-channel pipettes

Data Presentation
Table 1: Confident™ dsDNA Quantification Dye
Specifications
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Parameter Specification

Linear Range 0.1 ng to 500 ng of dsDNA

Limit of Detection 10 pg/pL

Specificity High for dsDNA over ssDNA and RNA
Excitation Wavelength (max) ~503 nm

Emission Wavelength (max) ~525 nm

Storage -20°C, protected from light

ble 2: C : [ : ficati hod

Confident™ Dye UV Absorbance Agarose Gel
Feature .
Assay (A260) Electrophoresis
Low (ng to pg range
Sensitivity High (pg range) (ng to g range) Low (ng range)[1]

[5][6]

Non-specific (detects
Specificity dsDNA-specific[4] DNA, RNA,
nucleotides)[1][2]

Provides size and

integrity information

Linear Range Wide Narrow

Semi-quantitative

High (microplate i
Throughput Low to medium
format)

Low

Sample Volume Small (uL) Small (uL)

Larger volume

required

] Fluorometer/Plate
Equipment Spectrophotometer
Reader

Gel electrophoresis

system and imaging

Experimental Protocols
A. Reagent Preparation

o 1x TE Buffer Preparation: Dilute the provided 10x TE Buffer to 1x with nuclease-free water.

This buffer will be used for all dilutions.
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o Confident™ Dye Working Solution: On the day of use, prepare the working solution by

diluting the Confident™ Dye concentrate 200-fold in 1x TE Buffer[4]. Prepare enough

working solution to accommodate all standards and unknown samples. For example, for 100

assays in a 96-well plate format (200 pL final volume per well), you will need 10 mL of

working solution (50 pL of dye concentrate in 10 mL of 1x TE Buffer). Protect the working

solution from light by covering the tube with aluminum foil.

» dsDNA Standards: Prepare a series of dsDNA standards by diluting the 100 pg/mL dsDNA
stock solution in 1x TE Buffer. A suggested dilution series is provided in Table 3.

Table 3: Preparation of dsDNA Standards

Concentration (ng/

Volume of 100

Volume of 1x TE

Standard

pL) pg/mL Stock Buffer
S1 100 10 pL 990 uL
S2 50 500 pL of S1 500 pL
S3 25 500 pL of S2 500 pL
S4 10 400 pL of S3 600 uL
S5 5 500 pL of S4 500 pL
S6 1 200 pL of S5 800 pL
S7 0.1 100 pL of S6 900 L
S8 (Blank) 0 0 uL 1000 pL

B. Assay Protocol for 96-Well Microplate Format

o Pipette Standards and Samples: Pipette 10 pL of each dsDNA standard and unknown DNA

sample into separate wells of a black 96-well microplate. It is recommended to perform

measurements in triplicate.

o Add Dye Working Solution: Add 190 pL of the Confident™ Dye working solution to each well

containing a standard or unknown sample. The final volume in each well will be 200 pL.

 Incubate: Mix the plate gently on a plate shaker for 2-5 minutes, protected from light.
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» Measure Fluorescence: Measure the fluorescence using a microplate reader with excitation
set to ~503 nm and emission set to ~525 nm.

e Calculate DNA Concentration:

o Subtract the average fluorescence of the blank (S8) from the fluorescence of all standards
and unknown samples.

o Plot the corrected fluorescence values for the dsDNA standards versus their
concentrations to generate a standard curve.

o Use the linear regression equation from the standard curve to determine the concentration
of the unknown DNA samples.

C. Assay Protocol for Cuvette Fluorometer

e Prepare Samples: In separate tubes, mix 10 pL of each dsDNA standard or unknown sample
with 1.99 mL of the Confident™ Dye working solution.

 Incubate: Incubate the tubes for 2-5 minutes at room temperature, protected from light.

e Measure Fluorescence: Measure the fluorescence of each sample in a cuvette using a
fluorometer with excitation set to ~503 nm and emission set to ~525 nm. Use the blank to
zero the instrument.

o Calculate DNA Concentration: Follow the same calculation steps as described for the
microplate format.

Visualizations
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Caption: Experimental workflow for DNA guantification using Confident™ dye.
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Caption: Mechanism of Confident™ dye fluorescence upon binding to dsDNA.
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Troubleshooting

Issue

Possible Cause

Solution

Low fluorescence signal

Incorrect excitation/emission

wavelengths

Ensure the fluorometer is set
to the correct wavelengths for
the dye.

Dilution error in standards or

dye

Prepare fresh dilutions and re-

measure.

Low DNA concentration in

samples

Concentrate the DNA sample if

possible.

High background fluorescence

Contaminated buffer or water

Use fresh, nuclease-free water

and buffer.

Dye working solution exposed
to light

Prepare fresh working solution

and protect it from light.

Non-linear standard curve

Pipetting errors

Use calibrated pipettes and

ensure accurate pipetting.

Incorrect standard

concentrations

Prepare a fresh set of DNA

standards.

Sample fluorescence exceeds

the linear range

Dilute the sample and re-

measure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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